molecular formula C8H7NOS2 B8261043 2-(1,3-Thiazol-2-yl)-2,3-dihydrothiophene-2-carbaldehyde CAS No. 104542-82-7

2-(1,3-Thiazol-2-yl)-2,3-dihydrothiophene-2-carbaldehyde

Cat. No.: B8261043
CAS No.: 104542-82-7
M. Wt: 197.3 g/mol
InChI Key: PUTPHCRZQTZFND-UHFFFAOYSA-N
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Description

2-(1,3-Thiazol-2-yl)-2,3-dihydrothiophene-2-carbaldehyde is a heterocyclic compound that features both thiazole and thiophene rings. These structures are known for their significant roles in various biological and chemical processes. The compound’s unique structure allows it to participate in a wide range of chemical reactions, making it a valuable subject of study in medicinal chemistry and other scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1,3-Thiazol-2-yl)-2,3-dihydrothiophene-2-carbaldehyde typically involves multi-step reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, a reaction between a thiazole derivative and a thiophene derivative in the presence of a suitable catalyst can yield the desired compound. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve more scalable and efficient methods. Techniques such as continuous flow synthesis, which allows for better control over reaction parameters and improved safety, are often employed. Additionally, the use of automated systems can enhance the reproducibility and efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(1,3-Thiazol-2-yl)-2,3-dihydrothiophene-2-carbaldehyde can undergo various chemical reactions, including:

    Oxidation: This reaction can convert the aldehyde group into a carboxylic acid.

    Reduction: The aldehyde group can be reduced to an alcohol.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the thiazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Reagents like halogens or nucleophiles can be employed under appropriate conditions to achieve substitution reactions.

Major Products

    Oxidation: The major product is the corresponding carboxylic acid.

    Reduction: The major product is the corresponding alcohol.

    Substitution: The products vary depending on the substituents introduced during the reaction.

Scientific Research Applications

2-(1,3-Thiazol-2-yl)-2,3-dihydrothiophene-2-carbaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism by which 2-(1,3-Thiazol-2-yl)-2,3-dihydrothiophene-2-carbaldehyde exerts its effects is largely dependent on its interaction with specific molecular targets. The compound can interact with enzymes and receptors, modulating their activity. For instance, it may inhibit certain enzymes by binding to their active sites, thereby affecting metabolic pathways. The exact pathways involved can vary based on the specific application and the derivatives of the compound being studied .

Comparison with Similar Compounds

Properties

IUPAC Name

2-(1,3-thiazol-2-yl)-3H-thiophene-2-carbaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7NOS2/c10-6-8(2-1-4-12-8)7-9-3-5-11-7/h1,3-6H,2H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUTPHCRZQTZFND-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C=CSC1(C=O)C2=NC=CS2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7NOS2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90761537
Record name 2-(1,3-Thiazol-2-yl)-2,3-dihydrothiophene-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90761537
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

197.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

104542-82-7
Record name 2-(1,3-Thiazol-2-yl)-2,3-dihydrothiophene-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90761537
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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